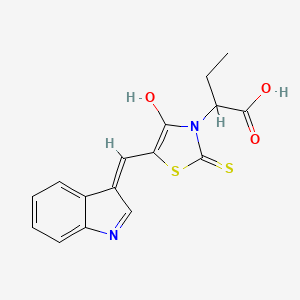

(Z)-Ácido 2-(5-((1H-indol-3-il)metilen)-4-oxo-2-tioxo-tiazolidin-3-il)butanoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic compound that features a unique structure combining an indole moiety with a thioxothiazolidinone ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological studies due to its potential as an enzyme inhibitor. It has been investigated for its ability to inhibit various enzymes, which could lead to the development of new therapeutic agents.

Medicine

In medicine, (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is being explored for its potential anti-inflammatory and anticancer properties. Preliminary studies suggest that it may interfere with specific signaling pathways involved in inflammation and tumor growth.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid typically involves the condensation of 1H-indole-3-carbaldehyde with 2-thioxothiazolidin-4-one in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The indole and thioxothiazolidinone moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thioxothiazolidinone derivatives.

Substitution: Formation of halogenated or aminated derivatives.

Mecanismo De Acción

The mechanism of action of (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The indole moiety is known to interact with various biological targets, while the thioxothiazolidinone ring can form covalent bonds with nucleophilic sites on proteins. This dual interaction can modulate signaling pathways and inhibit enzyme activity, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

- (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

- (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid

Uniqueness

What sets (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid apart from similar compounds is its specific butanoic acid side chain, which can influence its solubility, reactivity, and biological activity. The unique combination of the indole and thioxothiazolidinone moieties also contributes to its distinct chemical and biological properties.

Actividad Biológica

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid represents a class of compounds with significant biological activities, particularly in antimicrobial and antifungal domains. This compound combines the structural features of indole and thiazolidinone, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal efficacy, structure-activity relationships, and molecular docking studies.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid against various Gram-positive and Gram-negative bacteria.

Efficacy Against Bacteria

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.004 mg/mL to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus, highlighting its potent antibacterial activity .

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Enterobacter cloacae | 0.004 | 0.008 |

| Staphylococcus aureus | 0.015 | 0.030 |

| Escherichia coli | 0.011 | 0.020 |

| Bacillus cereus | 0.008 | 0.015 |

The compound was found to be significantly more effective than traditional antibiotics like ampicillin and streptomycin, with activity exceeding these by 10–50 times .

Antifungal Activity

The antifungal potential of the compound has also been extensively studied.

Efficacy Against Fungi

The compound demonstrated excellent antifungal activity against various fungal strains, with MIC values ranging from 0.004 mg/mL to 0.06 mg/mL.

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Trichoderma viride | 0.004 |

| Aspergillus fumigatus | 0.06 |

The most sensitive strain was Trichoderma viride, while Aspergillus fumigatus showed the highest resistance .

Structure-Activity Relationship (SAR)

The structure–activity relationship studies indicate that specific functional groups within the compound play crucial roles in its biological activities:

- Indole Moiety : The presence of the indole ring is critical for both antibacterial and antifungal activities.

- Thiazolidinone Core : The thiazolidinone framework contributes to the overall stability and interaction with biological targets.

- Substituents : Variations in substituents, such as methyl or hydroxy groups on the indole ring, significantly affect potency; for instance, compounds with a methyl group showed enhanced activity compared to those without .

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms between (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid and its biological targets.

Key Findings:

- The compound interacts with key enzymes involved in bacterial cell wall synthesis, such as MurB, which is essential for bacterial growth.

- In antifungal activity, it binds effectively to CYP51, an enzyme crucial for ergosterol biosynthesis in fungi, leading to inhibition of fungal growth .

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound:

- In Vivo Studies : Animal models treated with this compound showed significant reduction in bacterial load compared to controls.

- Cytotoxicity Assessment : Cytotoxicity tests indicated that while the compound is effective against pathogens, it exhibits low toxicity towards normal human cells (MTT assay), suggesting a favorable therapeutic index .

Propiedades

IUPAC Name |

2-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c1-2-12(15(20)21)18-14(19)13(23-16(18)22)7-9-8-17-11-6-4-3-5-10(9)11/h3-8,12,19H,2H2,1H3,(H,20,21)/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTVCAJGYSLJPH-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C(=C(SC1=S)C=C2C=NC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(=O)O)N1C(=C(SC1=S)/C=C/2\C=NC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.